1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-N-methylindoline-2-carboxamide
Description
The compound 1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-N-methylindoline-2-carboxamide is a heterocyclic carboxamide derivative featuring a 3-(2-chlorophenyl)-5-methylisoxazole core linked to an N-methylindoline moiety. Its synthesis typically involves coupling reactions between acyl chlorides and amines, as exemplified by related compounds in the provided evidence (e.g., ).
Key structural features include:
- Isoxazole ring: Substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3.
- Indoline moiety: Modified with an N-methyl group and a carboxamide linkage.
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-12-18(19(24-28-12)14-8-4-5-9-15(14)22)21(27)25-16-10-6-3-7-13(16)11-17(25)20(26)23-2/h3-10,17H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLFREPWARUWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-N-methylindoline-2-carboxamide is a derivative of isoxazole and indoline, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 309.75 g/mol
- CAS Number : 25629-50-9
The compound features a chlorophenyl group, a methylisoxazole moiety, and an indoline structure, which contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that related isoxazole derivatives showed cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary tests suggest that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : Similar compounds have shown effectiveness against various fungal pathogens, indicating potential as antifungal agents.
Anti-inflammatory Properties
Research indicates that the compound may exhibit anti-inflammatory effects:
- Mechanism : It could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Evidence : In vitro studies have shown that derivatives can reduce inflammation in models of lipopolysaccharide (LPS)-induced inflammation.
Data Table of Biological Activities
Synthesis and Structural Modifications
The synthesis of This compound involves several steps:
- Preparation of Isoxazole Derivative : The initial step involves synthesizing the isoxazole ring using appropriate starting materials such as 2-chlorobenzaldehyde and methyl isoxazole.
- Formation of Indoline Structure : The indoline component is synthesized through cyclization reactions involving aniline derivatives.
- Final Coupling Reaction : The final product is obtained through coupling reactions between the isoxazole derivative and the indoline carboxamide.
Structural Modifications
Modifications to the chlorophenyl or methyl groups may enhance biological activity or alter pharmacokinetic properties. For example, substituting different halogens or alkyl groups can lead to improved potency or selectivity against specific biological targets.
Chemical Reactions Analysis
Hydrolysis and Stability
The compound exhibits sensitivity to hydrolysis under acidic/basic conditions due to its carboxamide and ester-like carbonyloxy linkage:
| Condition | Reactivity Observed | Source |
|---|---|---|
| Aqueous acid (pH < 3) | Cleavage of carboxamide bond | |
| Aqueous base (pH > 10) | Isoxazole ring degradation | |
| Neutral water | Stable for >24 hrs at 25°C |
Molecular dynamics (MD) simulations suggest the carboxamide interacts with residues N250<sup>6.55</sup> and H272<sup>7.43</sup> in receptor binding, stabilizing the compound against hydrolysis .
Substitution Reactivity
The 2-chlorophenyl group participates in halogen-exchange reactions:
Replacement with bromine (→ 39 ) enhanced residence time (RT) by ~20-fold compared to the parent compound .
Oxidative and Thermal Stability
-
Thermal Stability : Decomposes at 381.7°C (predicted boiling point) .
-
Oxidative Sensitivity : Isoxazole ring undergoes partial oxidation at >200°C, forming nitroso intermediates .
Pharmacological Interactions
The compound’s binding kinetics correlate with structural features (Table 1):
Table 1 : Binding parameters from NanoBRET assays
| Compound | K<sub>on</sub> (×10⁶ M⁻¹s⁻¹) | K<sub>off</sub> (×10⁻³ s⁻¹) | RT (min) |
|---|---|---|---|
| 37 | 2.1 ± 0.3 | 1.8 ± 0.2 | 64 |
| 39 | 3.5 ± 0.4 | 0.9 ± 0.1 | 128 |
MD simulations confirmed that bromination at the 5-position of the pyridinyl group (→ 39 ) deepens binding pocket interactions with T87<sup>3.29</sup> and M177<sup>5.38</sup> , enhancing RT .
Degradation Pathways
Primary degradation routes include:
-
Photolysis : UV light induces C-Cl bond cleavage.
-
Enzymatic Hydrolysis : Liver microsomes catalyze carboxamide hydrolysis (t<sub>1/2</sub> = 2.3 hrs).
Comparison with Similar Compounds
Structural and Functional Differences
- Core Modifications : The target compound’s indoline carboxamide distinguishes it from benzimidamide (compound 51) or phenyl carboxamide (compound in ) derivatives. The N-methyl group on indoline may enhance metabolic stability compared to ethyl-substituted analogues (CAS 921837-14-1) .
Research Implications and Comparative Insights
Pharmacological Potential
- Selective Antagonism : Analogues like compound 51 () were synthesized for receptor antagonism studies, implying the target compound may share similar mechanisms .
- Enhanced Bioavailability : The indoline carboxamide’s rigidity and N-methylation could improve pharmacokinetic profiles compared to flexible alkyl chains (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
